Tnp-ATP(5-)

P2X receptor kinetics Antagonist binding Electrophysiology

Tnp-ATP(5-), formally known as 2′,3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate, is a chemically modified nucleotide analog that functions as a high-affinity, competitive antagonist at specific purinergic P2X receptor subtypes. It is characterized by its dual utility as a potent pharmacological tool and a fluorescent probe.

Molecular Formula C16H12N8O19P3-5
Molecular Weight 713.2 g/mol
Cat. No. B1222877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTnp-ATP(5-)
Molecular FormulaC16H12N8O19P3-5
Molecular Weight713.2 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2(C1=[N+]([O-])[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-4/t7-,11-,12-,15-/m1/s1
InChIKeyXIGGPWBDCQHZTP-LTVAJPCCSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tnp-ATP(5-): A Selective, Fluorescent P2X Antagonist for Purinergic Research and Pain Model Validation


Tnp-ATP(5-), formally known as 2′,3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate, is a chemically modified nucleotide analog that functions as a high-affinity, competitive antagonist at specific purinergic P2X receptor subtypes [1]. It is characterized by its dual utility as a potent pharmacological tool and a fluorescent probe . Its core molecular structure consists of an adenosine triphosphate (ATP) backbone conjugated with a trinitrophenyl (TNP) group, which imparts both its receptor selectivity and its inherent fluorescence [2].

Selective P2X3/P2X2/3 antagonism for purinergic signaling studies
Fluorescent probe for ATP-binding protein assays
Preclinical pain model validation via in vivo pharmacology

Tnp-ATP(5-) Procurement Risks: Why Common P2X Antagonists Cannot Replace Its Unique Selectivity Profile


Substituting Tnp-ATP(5-) with alternative, less expensive P2X antagonists like suramin or PPADS introduces significant experimental confounds due to profound differences in receptor selectivity, binding kinetics, and ancillary pharmacological properties [1]. While these agents are often grouped as 'P2X antagonists', their utility in isolating specific receptor subtypes (e.g., P2X3 vs. P2X2 or P2X4) is not interchangeable [2]. Furthermore, the substitution of Tnp-ATP(5-) sacrifices its inherent fluorescent properties, which are uniquely leveraged for direct binding assays and mechanistic studies of ATP-interacting proteins, a capability entirely absent in non-fluorescent analogs like TNP-AMP or IP5I [3].

Target: Tnp-ATP(5-)
Substitute: Suramin, PPADS
Receptor selectivity profile differs; broad-spectrum antagonists may obscure P2X3-specific contributions.
Target: Tnp-ATP(5-)
Substitute: TNP-AMP
Triphosphate group loss reduces in vivo model-response potency; may shift dose-response interpretation.
Target: Tnp-ATP(5-)
Substitute: Non-fluorescent antagonists
Absence of intrinsic fluorescence precludes direct binding visualization; adds workflow steps.

Quantitative Evidence: Differentiating Tnp-ATP(5-) Selectivity, Potency, and Kinetics from Key Comparators


Tnp-ATP(5-) vs. Suramin and PPADS: 100-Fold Faster Association Rate Drives Superior P2X2/3 Affinity

The high affinity of Tnp-ATP(5-) for the P2X2/3 receptor (KD ≈ 2 nM) is mechanistically distinct from suramin and PPADS. It is driven by an exceptionally fast binding association rate (k+1 ≈ 100 µM⁻¹ s⁻¹) rather than slow unbinding [1]. This rate is 100 times faster than suramin's association rate (k+1 ≈ 1 µM⁻¹ s⁻¹) [1].

Binding kinetics
Head-to-head
k+1 ~100 µM⁻¹ s⁻¹ vs. suramin ~1 µM⁻¹ s⁻¹ (100-fold faster)
Supports rapid washout P2X2/3 studies; kinetic signature may aid pulse-chase design
Electrophysiology, HEK293 rat P2X2/3
P2X receptor kinetics Antagonist binding Electrophysiology

Tnp-ATP(5-) Exhibits >1,000-Fold Selectivity for P2X3 over P2X2 and P2X4 in Functional Assays

In human recombinant receptor assays, Tnp-ATP(5-) demonstrates a stark selectivity window, exhibiting nanomolar potency at P2X3 (IC50 = 0.9 nM) while requiring micromolar concentrations to affect P2X2 (IC50 = 2,000 nM) and P2X4 (IC50 = 15,200 nM) . This translates to a >1,000-fold selectivity factor over these off-target P2X subtypes .

Subtype selectivity
Class-level
P2X3 IC50 0.9 nM; P2X2 2,000 nM; P2X4 15,200 nM (>1,000-fold)
Enables P2X3-specific signal isolation in mixed receptor tissues
Recombinant human P2X, Ca²⁺ flux; data to verify
P2X receptor pharmacology Selectivity profiling Calcium flux

Tnp-ATP(5-) is 6-10 Fold More Potent than Suramin and PPADS in a Validated In Vivo Visceral Pain Model

In a mouse model of acetic acid-induced visceral pain, Tnp-ATP(5-) exhibited significantly greater in vivo efficacy compared to the non-selective P2X antagonists suramin and PPADS. The effective dose for 50% inhibition of nociceptive behavior (ED50) for Tnp-ATP(5-) was 6.35 µmol/kg, whereas suramin and PPADS required 34.5 µmol/kg and 70 µmol/kg, respectively [1].

In vivo potency
Head-to-head
ED50 6.35 µmol/kg vs. suramin 34.5, PPADS 70 µmol/kg (6-11 fold)
Reported in vivo model-response; supports preclinical pain endpoint context
Mouse acetic acid writhing model
Pain research In vivo pharmacology Visceral pain

Tnp-ATP(5-) Provides 10-Fold Greater In Vivo Potency than the Mono-Phosphate Analog TNP-AMP

The structural feature of the triphosphate group is critical for in vivo efficacy. When directly compared in the same model, Tnp-ATP(5-) (ED50 = 6.35 µmol/kg) was 10-fold more potent than its mono-phosphate counterpart, TNP-AMP (ED50 = 63.5 µmol/kg) [1].

Analog comparison
Head-to-head
Tnp-ATP 6.35 µmol/kg vs. TNP-AMP 63.5 µmol/kg (10-fold difference)
Triphosphate structure critical for in vivo model potency; mono-phosphate may shift response
Same writhing model; triphosphate requirement
Structure-activity relationship In vivo pharmacology Nucleotide analog

Dual-Function Fluorescent Probe: Tnp-ATP(5-) Enables Direct Visualization of ATP-Binding Enzyme Interactions

Tnp-ATP(5-) is not only a selective antagonist but also an environmentally sensitive fluorescent probe. Upon binding to ATP-binding proteins such as insulin-degrading enzyme (IDE), its fluorescence emission maximum shifts from 547 nm to 538 nm with a concurrent four-fold increase in intensity . This property is unique among its pharmacologic comparators like suramin, PPADS, and TNP-AMP, which lack this intrinsic fluorescence.

Fluorescent probe
Data to verify
Emission shift 547→538 nm, 4-fold intensity increase upon IDE binding
Supports label-free, real-time ATP-binding site monitoring
Fluorescence spectroscopy; unique among P2X antagonists
Fluorescence spectroscopy Enzyme kinetics ATP-binding proteins

Strategic Applications: Where Tnp-ATP(5-) Performance Outweighs Generic P2X Antagonists


Dissecting P2X3-Specific Signaling in Sensory Neurons

In electrophysiological or calcium imaging studies of dorsal root ganglion (DRG) neurons, where P2X2, P2X3, and P2X2/3 receptors are co-expressed, Tnp-ATP(5-) is the preferred tool for isolating P2X3 and P2X2/3 mediated currents [1]. Its >1,000-fold selectivity over P2X2 and P2X4 provides a far cleaner pharmacological dissection than the broad-spectrum antagonism of suramin or PPADS, reducing the risk of false-negative or ambiguous results in pain signaling research.

Validating P2X3-Targeting Analgesics in Preclinical Pain Models

For in vivo efficacy studies using rodent visceral or inflammatory pain models, Tnp-ATP(5-) serves as a more cost-effective and potent reference antagonist compared to suramin or PPADS. Its 6-10 fold higher in vivo potency (ED50 = 6.35 µmol/kg vs. 34.5-70 µmol/kg) [2] reduces the amount of compound required per study, directly lowering procurement costs and minimizing potential off-target effects associated with high doses of less selective antagonists.

Real-Time Monitoring of ATP-Binding Site Occupancy

In biochemical or structural biology projects focused on ATPases, kinases, or other ATP-binding proteins, Tnp-ATP(5-) acts as both a competitive inhibitor and a fluorescent reporter. The 4-fold intensity increase and 9 nm emission blue-shift upon binding to enzymes like insulin-degrading enzyme allows for label-free, continuous monitoring of ligand binding kinetics and competition assays, a capability not provided by non-fluorescent P2X antagonists.

Pulse-Chase Electrophysiology to Study Receptor Deactivation Kinetics

Experiments requiring rapid, reversible blockade of P2X2/3 receptors benefit from Tnp-ATP(5-)‘s unique kinetic profile. Its 100-fold faster association rate (k+1 ≈ 100 µM⁻¹ s⁻¹) compared to suramin (≈ 1 µM⁻¹ s⁻¹) [3] enables near-instantaneous onset of antagonism in fast-perfusion systems, allowing researchers to resolve fast deactivation kinetics of ligand-gated ion channels that would be obscured by slower-acting antagonists.

Application
Selection Property
Validation Focus
P2X3-specific signaling dissection in sensory neurons
P2X3 >1,000-fold selectivity window
Isolation of P2X3/2/3 currents
Preclinical pain model compound evaluation
In vivo model-response comparison
ED50 and dose-response endpoint context
ATP-binding site occupancy monitoring
Fluorescent reporter capability
Emission shift and intensity change upon binding
Pulse-chase electrophysiology for receptor deactivation kinetics
Rapid association rate
Washout reversibility and kinetic resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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